![molecular formula C25H27NO5 B14441320 N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide CAS No. 76306-56-4](/img/structure/B14441320.png)
N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide is an organic compound known for its unique chemical structure and properties This compound features a benzamide core with two 3,4-dimethoxyphenyl groups attached to an ethyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide typically involves the reaction of 3,4-dimethoxyphenethylamine with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 3,4-dimethoxyphenethylamine and the carbonyl group of benzoyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group of the benzamide to an amine, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions, often under acidic or basic conditions.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzamides with various functional groups.
科学研究应用
N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
- N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
- N,N’-Bis[2-(3,4-dimethoxyphenyl)ethyl]hexanediamide
- 4-(tert-butyl)-N-(3,4-dimethoxyphenethyl)benzamide
Comparison: N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide is unique due to its specific substitution pattern and the presence of two 3,4-dimethoxyphenyl groups. This structural feature imparts distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for targeted research and applications.
属性
CAS 编号 |
76306-56-4 |
|---|---|
分子式 |
C25H27NO5 |
分子量 |
421.5 g/mol |
IUPAC 名称 |
N-[1,2-bis(3,4-dimethoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C25H27NO5/c1-28-21-12-10-17(15-23(21)30-3)14-20(26-25(27)18-8-6-5-7-9-18)19-11-13-22(29-2)24(16-19)31-4/h5-13,15-16,20H,14H2,1-4H3,(H,26,27) |
InChI 键 |
VDCJPLUTASUKSO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CC(C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


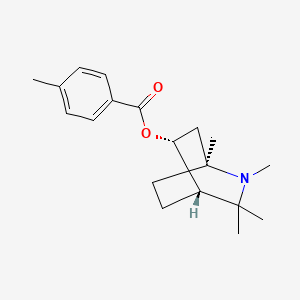
![2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride](/img/structure/B14441257.png)

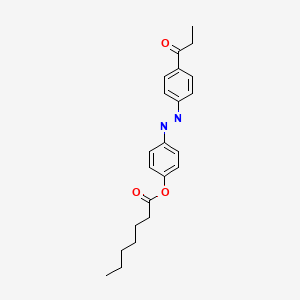

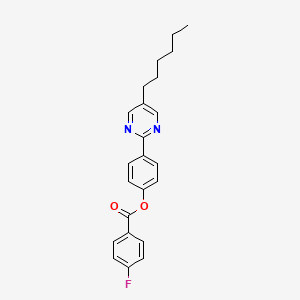


![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)
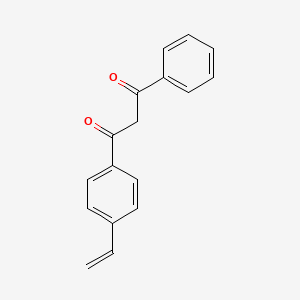
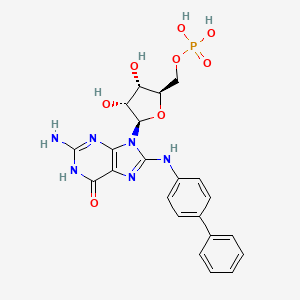

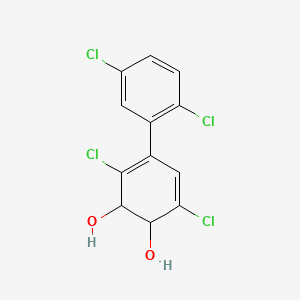
![1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole](/img/structure/B14441330.png)
